N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of thiophene rings, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form a thiophene-based intermediate.
Addition of Hydroxyethyl Group: The intermediate is then reacted with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group.
Formation of Benzamide: The final step involves the reaction of the hydroxyethylated intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents for substitution reactions may include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide: Similar structure but lacks the thiophene rings.
N-(2-hydroxy-2,2-diphenylethyl)-2-(trifluoromethyl)benzamide: Similar structure but contains phenyl rings instead of thiophene rings.
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of thiophene rings, which can impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-6-2-1-5-12(13)16(23)22-11-17(24,14-7-3-9-25-14)15-8-4-10-26-15/h1-10,24H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCRDUGBAXIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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